molecular formula C11H9N5 B1245115 2,6-Di(1-pyrazolyl)pyridine CAS No. 123640-38-0

2,6-Di(1-pyrazolyl)pyridine

Cat. No. B1245115
CAS RN: 123640-38-0
M. Wt: 211.22 g/mol
InChI Key: OMNFEFLKDQUMRN-UHFFFAOYSA-N
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Description

2,6-Di(1-pyrazolyl)pyridine and its derivatives have been extensively studied for their versatile coordination chemistry, resembling the more widely known terpyridines but with distinctive features. These compounds are notable for their application in creating luminescent lanthanide compounds for biological sensing and iron complexes that exhibit unique thermal and photochemical spin-state transitions (Halcrow, 2005).

Synthesis Analysis

The synthesis of 2,6-di(pyrazol-1-yl)pyridines typically involves the reaction of potassium pyrazolate with 2,6-dihalopyridines. This method allows for the preparation of symmetric and unsymmetric bis(pyrazolyl)pyridines, depending on the substituents and reaction conditions, yielding compounds in good yields. Notably, the introduction of bulky substituents leads to the selective formation of regioisomers (Jameson & Goldsby, 1990).

Molecular Structure Analysis

Molecular structure investigations of this compound derivatives have revealed their planarity and the ability to form various coordination geometries with metal ions. The structural versatility is crucial for their application in constructing complexes with desirable properties, such as spin-crossover behavior and luminescence (Giannopoulos et al., 2015).

Chemical Reactions and Properties

These compounds readily form complexes with various metals, leading to materials with interesting magnetic, optical, and structural properties. The ability to undergo spin-crossover transitions, especially in iron(II) complexes, has been a significant area of interest. These transitions can be influenced by the ligand's structure, the metal ion, and the external environment, offering pathways to create smart materials for sensors and switches (Halcrow, 2009).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting points, and crystallinity, can vary significantly depending on the substituents attached to the pyrazole and pyridine rings. These properties are essential for determining the compounds' application in real-world scenarios, affecting their processing, formulation, and performance in their intended applications.

Chemical Properties Analysis

This compound derivatives exhibit a wide range of chemical behaviors, including the ability to act as ligands in coordination chemistry, forming complexes with different metals. These complexes can exhibit a variety of chemical properties, including catalytic activity, photoluminescence, and magnetic behavior. The chemical properties of these compounds and their complexes have been leveraged in various fields, including materials science, catalysis, and sensing technologies (Naik et al., 2018).

Scientific Research Applications

Coordination Chemistry and Luminescent Compounds

2,6-Di(1-pyrazolyl)pyridine derivatives have been notably used in coordination chemistry, particularly for synthesizing luminescent lanthanide compounds. These compounds are beneficial for biological sensing due to their unique luminescence properties. Iron complexes formed with these derivatives exhibit unusual thermal and photochemical spin-state transitions, which are significant in the study of spin-crossover materials (Halcrow, 2005).

Advances in Synthesis and Applications

Recent developments in the synthesis of 2,6-di(pyrazol-1-yl)pyridine and its complexes have led to multifunctional spin-crossover switches. These advancements include the incorporation of emissive f-element podand centers into biomedical sensors and the self-assembly of various functional soft materials and surface structures. Additionally, these complexes have found use in catalysis, showcasing their versatility in different scientific domains (Halcrow, 2014).

Synthesis and Ligand Characteristics

The synthesis of a series of 2,6-bis(N-pyrazolyl)pyridines demonstrates their potential as planar tridentate N3 ligands, analogous to terpyridines. These ligands have been effectively used in creating various metal complexes, underscoring their role in the development of new materials with unique properties (Jameson & Goldsby, 1990).

Spin State Research in Iron(II) Complexes

Iron(II) complexes of 2,6-di(pyrazol-1-yl)pyridines have been extensively studied for their spin-crossover properties. These complexes exhibit transitions at accessible temperatures, sometimes around room temperature. Their study has helped identify trends in spin-transition behavior and correlate them with molecular and lattice structures, providing insights into the structure-function relationship of spin-crossover materials (Halcrow, 2009).

Catalytic Applications

2,6-Bis(3-pyrazolyl)pyridine derivatives have been employed in catalytic applications, particularly in the complexation with various metals like Ru(II), Fe(III), and alkali metals. These complexes have demonstrated significant catalytic activities in the extraction of alkali metal ions and in the oxidation of alkanes and alcohols with peroxides, highlighting their potential in catalysis (Dash & Potvin, 1992).

Safety and Hazards

2,6-Di(1-pyrazolyl)pyridine is classified under the GHS07 hazard class . It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

Biochemical Analysis

Biochemical Properties

2,6-Di(1-pyrazolyl)pyridine plays a crucial role in biochemical reactions, particularly in the context of coordination chemistry and spin crossover research. It acts as a ligand, forming complexes with metal ions such as iron(II). These complexes can exhibit spin crossover behavior, which is the transition between high-spin and low-spin states of the metal ion. This property is influenced by the substituents on the pyrazole rings and the pyridine core .

The compound interacts with various enzymes and proteins, primarily through coordination with metal centers. For instance, it can form complexes with iron(II) ions, which are essential for the function of certain enzymes involved in electron transfer and redox reactions. The nature of these interactions is typically characterized by the formation of stable coordination bonds between the nitrogen atoms of this compound and the metal ions .

Cellular Effects

This compound has been shown to influence various cellular processes, particularly those related to metal ion homeostasis and signaling pathways. The compound’s ability to form complexes with metal ions can affect cell signaling pathways that rely on metal cofactors. For example, iron(II) complexes of this compound can modulate the activity of iron-dependent enzymes, thereby influencing cellular metabolism and gene expression .

Additionally, the compound’s interaction with metal ions can impact cellular redox states, potentially affecting oxidative stress responses and the regulation of reactive oxygen species (ROS). These effects can have downstream consequences on cell function, including alterations in cell proliferation, apoptosis, and differentiation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to bind to metal ions and form stable coordination complexes. These complexes can influence the activity of metal-dependent enzymes by either inhibiting or activating their catalytic functions. For instance, the binding of this compound to iron(II) ions can result in the inhibition of certain iron-dependent enzymes, thereby modulating their activity and affecting cellular processes .

Furthermore, the compound can induce changes in gene expression by affecting the transcriptional regulation of metal-responsive genes. This can occur through the modulation of metal ion availability and the subsequent impact on metal-dependent transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term interactions with biomolecules. The compound is generally stable under inert atmosphere and low temperatures, but its stability can be compromised under certain conditions, leading to degradation .

Long-term studies have shown that the compound’s effects on cellular function can vary depending on the duration of exposure. For example, prolonged exposure to this compound complexes can lead to sustained changes in cellular redox states and gene expression, which may have lasting impacts on cell function .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, the compound may exhibit minimal toxicity and primarily influence metal ion homeostasis and enzyme activity. At higher doses, it can induce toxic effects, including oxidative stress and disruption of cellular metabolism .

Threshold effects have been observed, where a certain dosage level is required to elicit significant biochemical and cellular responses. Beyond this threshold, the compound’s effects can become more pronounced, potentially leading to adverse outcomes such as tissue damage and impaired organ function .

Metabolic Pathways

This compound is involved in metabolic pathways related to metal ion coordination and redox reactions. The compound interacts with enzymes and cofactors that are essential for these pathways, influencing metabolic flux and metabolite levels. For instance, its interaction with iron(II) ions can affect the activity of iron-dependent enzymes involved in the tricarboxylic acid (TCA) cycle and oxidative phosphorylation .

These interactions can lead to changes in the overall metabolic state of cells, impacting energy production and the synthesis of key biomolecules .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects .

The compound’s distribution is influenced by its ability to form complexes with metal ions, which can affect its solubility and transport properties. Additionally, binding to specific proteins can enhance its stability and localization within cells .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific compartments or organelles, such as the mitochondria or nucleus, where it can influence cellular processes .

For example, the compound’s ability to form complexes with iron(II) ions can facilitate its localization to the mitochondria, where it can impact mitochondrial function and energy production .

properties

IUPAC Name

2,6-di(pyrazol-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5/c1-4-10(15-8-2-6-12-15)14-11(5-1)16-9-3-7-13-16/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNFEFLKDQUMRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N2C=CC=N2)N3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

123640-38-0
Record name 2,6-Di(1-pyrazolyl)pyridine
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